

X-ray Crystallography Analysis: A Comparative Guide to Dibrominated Aminopyridine Derivatives

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Compound of Interest

Compound Name: 2,4-Dibromopyridin-3-amine

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This guide provides a comparative analysis of the X-ray crystallography data of several dibrominated aminopyridine derivatives. While crystallographic data for **2,4-Dibromopyridin-3-amine** was not publicly available at the time of this publication, this guide offers a detailed comparison of its isomers: 2-amino-3,5-dibromopyridine and 3-amino-2,6-dibromopyridine. Understanding the crystal packing and intermolecular interactions of these derivatives is crucial for the rational design of novel therapeutics and other advanced materials. The subtle changes in bromine and amine substitution patterns on the pyridine ring can significantly influence the supramolecular architecture and, consequently, the physicochemical properties of these compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the analyzed dibrominated aminopyridine derivatives, offering a clear comparison of their unit cell dimensions and refinement statistics.

Parameter	2-amino-3,5-dibromopyridine	3-amino-2,6-dibromopyridine (as hydrobromide hemihydrate)
Chemical Formula	C ₅ H ₄ Br ₂ N ₂	C ₅ H ₅ Br ₂ N ₂ ⁺ ·Br ⁻ ·0.5H ₂ O
Formula Weight	251.91	340.88
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbcn
a (Å)	8.432(2)	16.048(3)
b (Å)	10.153(2)	13.987(3)
c (Å)	9.400(2)	8.894(2)
α (°)	90	90
β (°)	115.35(3)	90
γ (°)	90	90
Volume (Å ³)	727.1(3)	1996.3(7)
Z	4	8
Calculated Density (g/cm ³)	2.303	2.269
Absorption Coefficient (mm ⁻¹)	11.265	11.595
F(000)	464	1248
Temperature (K)	293(2)	293(2)

Supramolecular Interactions: A Comparative Overview

In the crystal structure of 2-amino-3,5-dibromopyridine, molecules form dimers through N—H⋯N hydrogen bonds.[1] These dimers are further interconnected into a three-dimensional network by C—H⋯Br and Br⋯Br interactions.

For 3-ammonio-2,6-dibromopyridine bromide hemihydrate, the crystal packing is dictated by a network of hydrogen bonds involving the protonated amine group, the bromide anions, and water molecules.[2] The organic cations, bromide anions, and water molecules are held together by these hydrogen bonds and bromine-bromine interactions.[2]

Experimental Protocols

A generalized experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of dibrominated aminopyridine derivatives is outlined below. Specific conditions may vary depending on the target molecule.

Synthesis of Dibrominated Aminopyridines

A common method for the synthesis of dibrominated aminopyridines involves the direct bromination of the corresponding aminopyridine precursor.

Example: Synthesis of 2,6-Dibromopyridin-3-amine[3] To a solution of 3-aminopyridine in a suitable solvent such as dimethyl sulfoxide (DMSO), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting product can then be isolated by filtration and purified by recrystallization.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Example Protocol: A saturated solution of the purified dibrominated aminopyridine derivative is prepared in a solvent such as ethanol or methanol. The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals of suitable size and quality for X-ray analysis.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo K α or Cu K α). The collected data is then processed, and the structure is solved and refined using specialized software packages.

General Procedure: A selected single crystal is mounted on the diffractometer. The unit cell parameters are determined and the intensity data is collected. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography analysis of a **2,4-Dibromopyridin-3-amine** derivative.



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Caption: Experimental workflow for X-ray crystallography analysis.

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